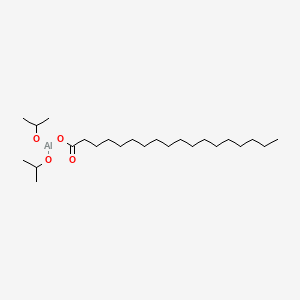
(Octadecanoato-O)bis(propan-2-olato)aluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octadecanoato-O)bis(propan-2-olato)aluminium is a chemical compound with the molecular formula C24H49AlO4 and a molecular weight of 428.6 g/mol. It is also known by its IUPAC name, di(propan-2-yloxy)alumanyl octadecanoate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Octadecanoato-O)bis(propan-2-olato)aluminium typically involves the reaction of octadecanoic acid (stearic acid) with aluminium isopropoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Octadecanoic acid} + \text{Aluminium isopropoxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to maintain product quality. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(Octadecanoato-O)bis(propan-2-olato)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminium oxide and other by-products.
Reduction: It can be reduced to form aluminium metal and other reduced species.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxide, while substitution reactions can produce a variety of aluminium alkoxides .
Applications De Recherche Scientifique
(Octadecanoato-O)bis(propan-2-olato)aluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mécanisme D'action
The mechanism of action of (Octadecanoato-O)bis(propan-2-olato)aluminium involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it an effective catalyst in many organic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminium isopropoxide: Similar in structure but lacks the octadecanoate group.
Aluminium stearate: Contains the octadecanoate group but lacks the isopropoxy groups.
Aluminium monostearate: Similar to aluminium stearate but with different stoichiometry.
Uniqueness
(Octadecanoato-O)bis(propan-2-olato)aluminium is unique due to the presence of both octadecanoate and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination allows it to be used in a wider range of applications compared to its similar compounds .
Propriétés
Numéro CAS |
7630-84-4 |
|---|---|
Formule moléculaire |
C24H49AlO4 |
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
di(propan-2-yloxy)alumanyl octadecanoate |
InChI |
InChI=1S/C18H36O2.2C3H7O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3(2)4;/h2-17H2,1H3,(H,19,20);2*3H,1-2H3;/q;2*-1;+3/p-1 |
Clé InChI |
LXVDSDPFRBWEFN-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


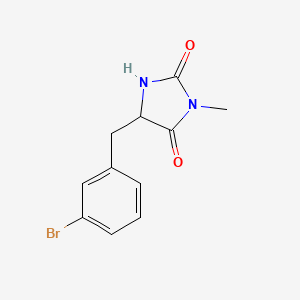
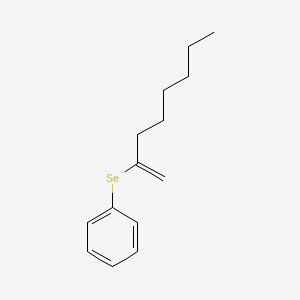
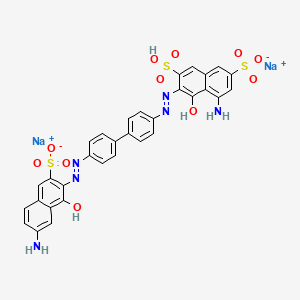
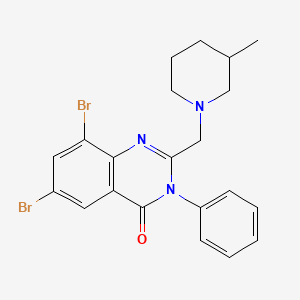


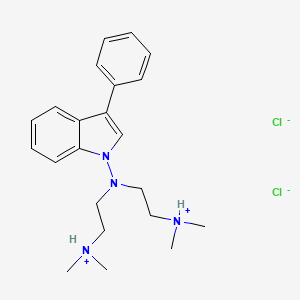
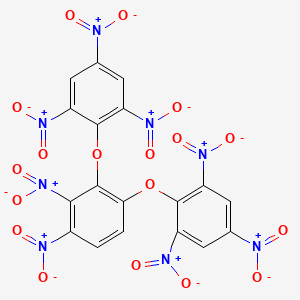


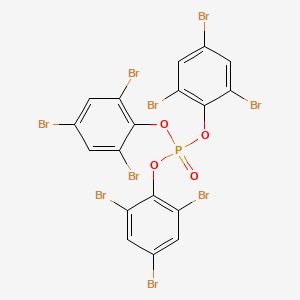

![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)

